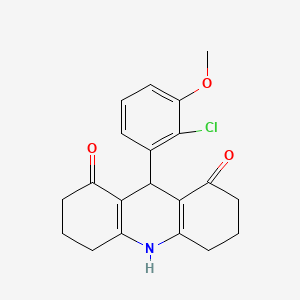![molecular formula C20H15NO B11952775 (1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene CAS No. 37908-49-9](/img/structure/B11952775.png)
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[144002,708,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The methoxy and aza groups are introduced in subsequent steps through substitution reactions, using reagents such as methanol and ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents include halides and nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which (1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different dipole moments.
(-)-Carvone: A natural compound with bioactive properties, used as a bioherbicide.
Quaternary Ammonium Compounds: Known for their antimicrobial properties and used in various formulations.
Uniqueness
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene stands out due to its complex tetracyclic structure and the presence of both methoxy and aza groups. This unique combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
37908-49-9 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C20H15NO/c1-22-20-18-12-5-4-10-16(18)14-8-2-3-9-15(14)17-11-6-7-13-19(17)21-20/h2-13H,1H3/b16-14-,17-15-,20-18+,21-19-,21-20? |
InChI Key |
TWDHGRZXGQLJOD-HAQOEVABSA-N |
Isomeric SMILES |
CO/C/1=C/2\C=CC=C\C2=C\3/C=CC=C/C3=C/4\C=CC=C\C4=N1 |
Canonical SMILES |
COC1=C2C=CC=CC2=C3C=CC=CC3=C4C=CC=CC4=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


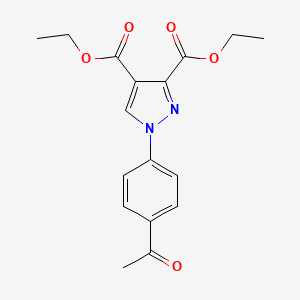

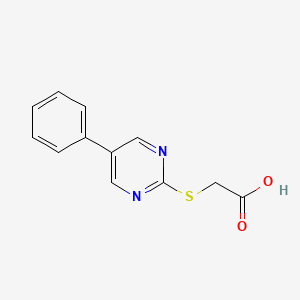
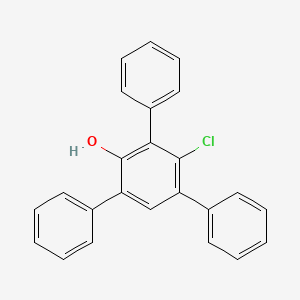

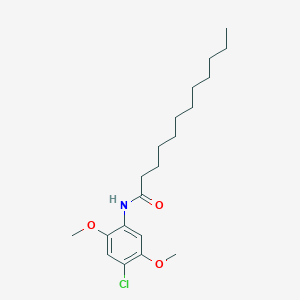
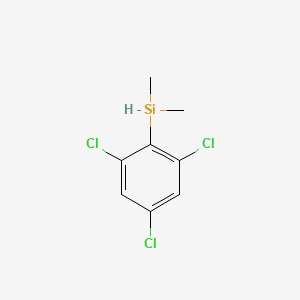
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
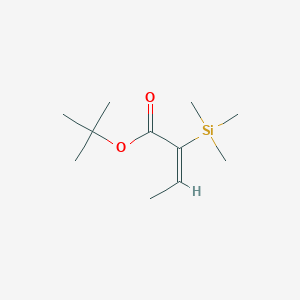


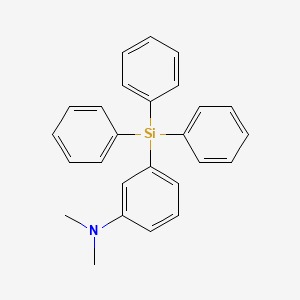
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
